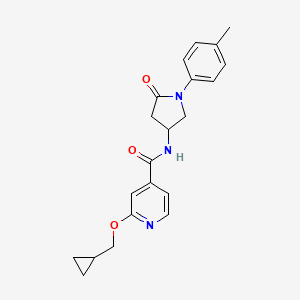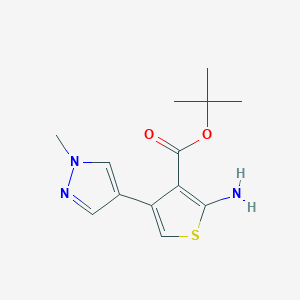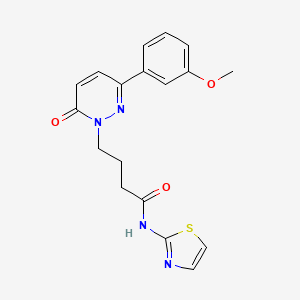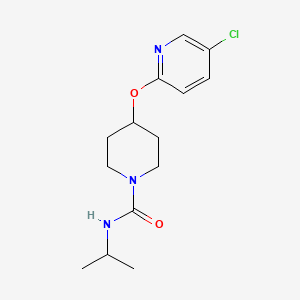
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(5-chloropyridin-2-yl)oxy]aniline” is a chemical compound with the CAS Number: 73474-62-1 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 4-[(5-chloro-2-pyridinyl)oxy]phenylamine .
Molecular Structure Analysis
The InChI code for “4-[(5-chloropyridin-2-yl)oxy]aniline” is 1S/C11H9ClN2O/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H,13H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-[(5-chloropyridin-2-yl)oxy]aniline” has a predicted density of 1.317±0.06 g/cm3 and a predicted boiling point of 363.9±32.0 °C . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
- The compound has been studied for its anti-fibrotic properties. In a recent study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including this compound, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some of these derivatives showed better anti-fibrotic activities than existing drugs like Pirfenidone. Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising activity, making them potential candidates for novel anti-fibrotic drugs .
- Another area of interest is the design and synthesis of 5-chloropyridinyl esters of various aromatic carboxylic acids. These derivatives were evaluated against the SARS-CoV-2 3CL protease enzyme, which plays a crucial role in viral replication. Investigating the inhibitory effects of this compound on viral proteases could contribute to antiviral drug development .
- The pyrimidine moiety, present in this compound, is considered a privileged structure in medicinal chemistry. Researchers often explore pyrimidine derivatives due to their diverse biological and pharmaceutical activities. These compounds have been investigated as antimicrobial, antiviral, antitumor, and antifibrotic agents .
- Collagen prolyl 4-hydroxylases (C-P4Hs) are enzymes involved in collagen biosynthesis. Inhibition of C-P4Hs can impact collagen production and tissue fibrosis. The anti-fibrotic activity of this compound may be linked to its effect on C-P4Hs .
- Hydroxyproline is a major component of collagen. Compounds like this one may reduce hydroxyproline content, thereby affecting collagen stability and fibrosis progression .
- In vitro studies using cell culture models have demonstrated the efficacy of this compound in inhibiting collagen expression. Techniques such as Picro-Sirius red staining and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression have been employed to assess its anti-fibrotic effects .
Anti-Fibrotic Activity
SARS-CoV-2 3CL Protease Inhibition
Medicinal Chemistry and Drug Discovery
Collagen Prolyl 4-Hydroxylases Inhibition
Hydroxyproline Content Reduction
Cell Culture Studies
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-chloropyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10(2)17-14(19)18-7-5-12(6-8-18)20-13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRILSGUZLYNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-chloropyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2665675.png)
![Tert-butyl N-[1-(4-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B2665677.png)
![Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2665678.png)
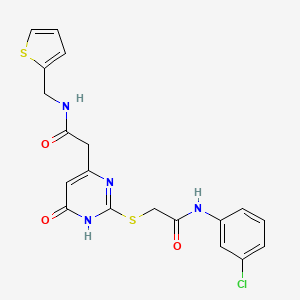
![4-Azaspiro[2.6]nonan-5-one](/img/structure/B2665682.png)


![2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2665686.png)
